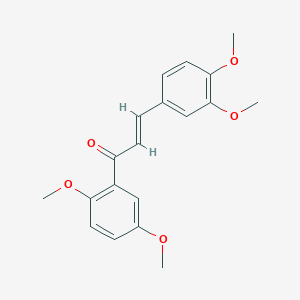

3,4,2',5'-Tetramethoxychalcone

Descripción general

Descripción

3,4,2’,5’-Tetramethoxychalcone is a synthetic chalcone derivative characterized by the presence of four methoxy groups attached to its aromatic rings. Chalcones are a class of organic compounds with a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative has gained attention due to its potential biological activities and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,2’,5’-Tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3,4,2’,5’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

3,4,2’,5’-Tetramethoxychalcone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, yielding dihydrochalcones.

Substitution: The methoxy groups on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Chalcone epoxides or hydroxylated chalcones.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups replacing the methoxy groups.

Aplicaciones Científicas De Investigación

The biological activities of 3,4,2',5'-Tetramethoxychalcone have been extensively studied. Notable properties include:

- Anticancer Activity : Research indicates that this chalcone derivative inhibits the proliferation of cancer cells. For instance, it has been shown to reduce the growth of human oral squamous cell carcinoma cells by inducing cell cycle arrest and apoptosis. In studies, treatment with 3 μM of the compound resulted in a significant reduction in cell proliferation compared to standard chemotherapeutic agents like 5-fluorouracil and cisplatin .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in macrophages and reducing inflammatory cytokine levels. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : Studies have highlighted its effectiveness against various microbial strains, suggesting its use as an antimicrobial agent .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Inhibition of Oral Cancer Cell Proliferation :

- A study demonstrated that this compound significantly inhibited cell proliferation in human oral squamous cell carcinoma (OSCC) by inducing G2/M phase arrest and promoting apoptosis through various molecular mechanisms. The study utilized assays such as MTT for cell viability and flow cytometry for cell cycle analysis .

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Mecanismo De Acción

The biological activity of 3,4,2’,5’-Tetramethoxychalcone is attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of the NF-κB signaling pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis. The compound may also modulate other signaling pathways, such as the JNK-mediated autophagy pathway, contributing to its overall biological effects.

Comparación Con Compuestos Similares

3,4,2’,5’-Tetramethoxychalcone can be compared with other chalcone derivatives, such as:

3,4,4’,5’-Tetramethoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.

2,2’,4’,6’-Tetramethoxychalcone: Another tetramethoxychalcone with distinct properties and applications.

4-Benzyloxy-2’,3,4’,6’-Tetramethoxychalcone:

The uniqueness of 3,4,2’,5’-Tetramethoxychalcone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Actividad Biológica

3,4,2',5'-Tetramethoxychalcone is a member of the chalcone family, characterized by its unique structure featuring four methoxy groups attached to a chalcone backbone. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 328.36 g/mol

- Structural Features : The compound consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl moiety with four methoxy substituents.

This compound exhibits its biological effects through various mechanisms:

- Target Interactions : It interacts with multiple biological targets, including cytochrome P450 enzymes and various cellular receptors.

- Biochemical Pathways : The compound influences several biochemical pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit nitric oxide (NO) production in macrophages treated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

- Cell Proliferation Inhibition : The compound inhibits the proliferation of various cancer cell lines. For example:

Anti-inflammatory Properties

The compound demonstrates potent anti-inflammatory effects:

- Cytokine Inhibition : It inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models .

- Enzyme Inhibition : Significant reductions in the activity of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have been observed .

Antioxidant Activity

This compound exhibits notable antioxidant properties:

- DPPH Scavenging Activity : It shows effective scavenging of DPPH radicals at concentrations as low as 10 µM .

- Metal Chelation Ability : The compound also demonstrates biometal chelating ability which contributes to its antioxidant effects .

Case Studies

Propiedades

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRVFRVVBCRBMP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.